2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]-
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Overview
Description
2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- is a complex organic compound with a unique structure It is characterized by the presence of a propenone group, a methyl group, a phenyl group, and two phenylmethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- typically involves multiple steps. One common method includes the reaction of 2-methyl-1-phenyl-1-propenone with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.
Substitution: The phenylmethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylmethylthio groups can form strong interactions with these targets, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 2-methyl-1-phenyl-: Lacks the phenylmethylthio groups, making it less reactive in certain types of reactions.
2-Propen-1-one, 3,3-bis[(phenylmethyl)thio]-: Lacks the methyl group, which can affect its steric and electronic properties.
Uniqueness
The presence of both the methyl group and the phenylmethylthio groups in 2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- makes it unique
Properties
CAS No. |
61541-60-4 |
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Molecular Formula |
C24H22OS2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3,3-bis(benzylsulfanyl)-2-methyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C24H22OS2/c1-19(23(25)22-15-9-4-10-16-22)24(26-17-20-11-5-2-6-12-20)27-18-21-13-7-3-8-14-21/h2-16H,17-18H2,1H3 |
InChI Key |
KQYCKDIJHVZQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(SCC1=CC=CC=C1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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